molecular formula C12H20INO3 B2918555 cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1445949-63-2

cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B2918555
CAS No.: 1445949-63-2
M. Wt: 353.2
InChI Key: SVZZQMWNBGDULD-FIBVVXLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound cis-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate belongs to a class of bicyclic carbamates featuring a fused furo-pyrrolidine scaffold. The iodomethyl group likely enhances its utility as a synthetic intermediate, given iodine's role as a leaving group in nucleophilic substitution reactions. Key properties, such as stability and reactivity, can be inferred from related compounds with substituents like benzyl, aminomethyl, or hydroxymethyl .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3/t8-,9?,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZZQMWNBGDULD-FIBVVXLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate typically involves multiple steps, starting with the formation of the tetrahydro-2H-furo[2,3-c]pyrrole core. This can be achieved through cyclization reactions of appropriate precursors. Subsequent iodomethylation and tert-butyl esterification steps are then employed to introduce the iodomethyl and tert-butyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the iodomethyl group to an iodoform or other oxidized products.

  • Reduction: Reduction of the iodomethyl group to form a methylene group.

  • Substitution: Replacement of the iodomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Iodoform, iodoacetate derivatives.

  • Reduction: Methylenetetrahydro-2H-furo[2,3-c]pyrrole derivatives.

  • Substitution: Amides, esters, ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various organic molecules. Its iodomethyl group makes it a valuable reagent for cross-coupling reactions, which are essential in constructing complex molecular architectures.

Biology: In biological research, cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate can be used as a probe to study biological processes. Its iodine atom allows for radiolabeling, making it useful in tracing biochemical pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.

Industry: In the chemical industry, this compound can be used as a building block for the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the iodomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The exact molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Synthesis Method
Target: cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Not reported Inferred higher (~350–400) Iodomethyl Potential intermediate for further derivatization (iodine as leaving group); stability concerns due to iodine’s susceptibility to light/heat . Likely involves halogenation or substitution of precursor analogs .
N-tert-Butylcarboxylate 3-benzyltetrahydro-2H-furo[2,3-c]pyrrole-5(3H) C₁₈H₂₅NO₃ 303.4 Benzyl IR data (1694 cm⁻¹: carbonyl stretch); synthesized via Pd-catalyzed coupling with phenylmagnesium bromide. Used in heterocyclic chemistry. Metal-catalyzed cross-coupling (Grignard reagent) .
cis-tert-Butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate Not reported ~350 (oxalate salt) Aminomethyl Lab research use; hazards include skin/eye irritation. Oxalate salt enhances stability for storage. Not explicitly described; likely involves reductive amination .
cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate Not reported ~250–300 Hydroxymethyl Available as 97% pure reagent; hydroxyl group enables further functionalization (e.g., esterification). Not detailed; possibly via hydroxylation of allylic precursors .
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate C₁₁H₂₀N₂O₂ 212.29 None (simpler scaffold) Smaller molecular weight; used as a building block in peptidomimetics. Standard carbamate protection of pyrrolidine precursors .

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition Potential: Benzo-triazole-containing analogs (e.g., from ) show activity in autotaxin inhibition assays, with solubility and glutathione adduct screening used to assess metabolic stability. The iodomethyl group in the target compound may reduce solubility compared to polar substituents like hydroxymethyl, impacting bioavailability .
  • Stability and Hazards : Iodine’s susceptibility to light/heat necessitates careful storage. In contrast, benzyl or tert-butyl groups confer greater stability. Safety data for analogs highlight risks such as acute toxicity and skin irritation, necessitating PPE during handling .

Biological Activity

Cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate, identified by CAS Number 1445949-63-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H20_{20}I NO3_3
  • Molecular Weight : 353.2 g/mol
  • Structure : The compound features a furo[2,3-c]pyrrole core with an iodomethyl and tert-butyl substituent.

Analgesic Activity

Recent studies have highlighted the analgesic properties of related pyrrole compounds. A study published in MDPI demonstrated that newly synthesized bioconjugates containing pyrrole moieties exhibited significant analgesic activity. Although free pyrrole acids showed superior analgesic effects, the stability of these compounds was a concern due to their hydrolytic instability at physiological pH levels .

Key Findings:

  • Analgesic Tests : The Paw Pressure test (Randall–Selitto test) was employed to evaluate analgesic activity.
  • Results :
    • The newly synthesized bioconjugates demonstrated varying degrees of analgesic activity, with some exhibiting biphasic responses.
    • For instance, bioconjugate BB19A showed an initial increase in analgesic effect, surpassing that of the parent alpha acid after 50 minutes .

Hydrolytic Stability

The hydrolytic stability of this compound was assessed under different pH conditions (2.0, 7.4, and 9.0). The results indicated that while the compound retains some stability in neutral conditions, its degradation increases significantly in acidic environments, which may impact its efficacy as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the iodomethyl group is believed to enhance interaction with biological targets, potentially increasing its potency as an analgesic agent. However, further studies are needed to elucidate the exact mechanisms through which these structural features influence activity.

Data Table: Summary of Biological Activity

Compound NameCAS NumberAnalgesic ActivityHydrolytic StabilityReference
This compound1445949-63-2Moderate to HighStable at pH 7.4; unstable at pH 2.0
Pyrrole Acid AN/AHighUnstable
Pyrrole Acid BN/AModerateUnstable

Case Study 1: Analgesic Efficacy

In an experimental setup involving animal models, bioconjugates containing the pyrrole moiety were tested for their analgesic efficacy. Bioconjugate BB19B displayed consistent analgesic activity throughout the observation period, maintaining over 64% efficacy relative to its parent acid counterpart .

Case Study 2: Stability Assessment

A detailed hydrolytic stability study indicated that while this compound showed promising stability at physiological pH levels, it underwent rapid degradation in acidic conditions. This finding underscores the importance of considering environmental factors when evaluating the therapeutic potential of this compound .

Q & A

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Question | Safety Protocols
The compound exhibits acute toxicity (oral), skin corrosion/irritation, and severe eye damage per GHS classification . Key safety measures include:

  • PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles with side shields .
  • Ventilation : Use fume hoods for handling solids to avoid aerosol formation .
  • First Aid : Immediate flushing of eyes (15+ minutes with water) and skin decontamination with soap/water .
Hazard TypeGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion; use mouth pipetting prohibition
Skin CorrosionH314Wear impermeable gloves (e.g., Viton®)
Eye DamageH318Tight-fitting eyewear; face shield for bulk handling

How can researchers confirm the cis configuration of the tert-butyl group in this compound?

Advanced Question | Structural Characterization
The cis stereochemistry can be validated using:

  • X-ray Crystallography : Employ SHELXL for refinement of single-crystal data to determine spatial arrangement .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) between protons on the tetrahydrofuran and pyrrolidine rings. NOESY correlations may confirm spatial proximity of substituents .
Analytical MethodKey ParametersExpected Observations for cis Isomer
1^1H NMR (500 MHz, CDCl₃)δ 1.45 (s, 9H, Boc)Coupling between H2 (iodomethyl) and H3 (pyrrolidine)
X-ray DiffractionCCDC DepositionDihedral angle <30° between substituents

What synthetic strategies are effective for introducing the iodomethyl group?

Basic Question | Synthetic Methodology
The iodomethyl moiety is typically introduced via:

  • Nucleophilic Substitution : Reaction of a chloromethyl precursor with NaI/KI in acetone or DMF at 50–60°C .
  • Radical Iodination : Using iodine and a radical initiator (e.g., AIBN) under UV light, though this risks over-iodination .
StepReagentsYield Optimization Tips
Precursor PreparationChloromethyl intermediate, TEAPurify via column chromatography (hexane/EtOAc)
IodinationNaI, DMF, 12h refluxMonitor by TLC (Rf shift from 0.3 to 0.5)

Post-reaction, isolate the product via extraction (DCM/water) and dry over MgSO₄ .

How should researchers address instability during storage?

Advanced Question | Stability Analysis
The compound degrades under light, moisture, and elevated temperatures :

  • Storage : –20°C in amber vials with desiccant (silica gel).
  • Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) .
Degradation PathwayMitigation Strategy
Hydrolysis of Boc groupStore under nitrogen atmosphere
Iodide displacementAvoid protic solvents (e.g., MeOH)

What are the challenges in achieving stereochemical purity during synthesis?

Advanced Question | Stereochemical Control
Key challenges include:

  • Epimerization : During iodination, acidic conditions may racemize the pyrrolidine ring. Use buffered conditions (pH 7–8) .
  • Byproduct Formation : Eliminate β-hydride elimination byproducts (e.g., olefins) via low-temperature (–10°C) reactions .
ParameterOptimal ConditionAnalytical Validation
Reaction Temp0–5°CChiral HPLC (Chiralpak® AD-H column)
Base ChoiceDIPEA (non-nucleophilic)13C^{13}\text{C} NMR for Boc group integrity

How can cross-coupling reactions leverage the iodomethyl group?

Advanced Question | Reactivity Applications
The iodine atom serves as a leaving group for:

  • Negishi Coupling : React with Zn organometallics (e.g., Ar-ZnBr) under Pd(PPh₃)₄ catalysis .
  • Nucleophilic Substitution : Displace iodide with amines (e.g., benzylamine) in DMF at 80°C .
Reaction TypeCatalytic SystemYield Range
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃60–75%
Buchwald-HartwigXantphos/Pd₂(dba)₃50–68%

How to resolve discrepancies between computational and experimental NMR data?

Advanced Question | Data Contradiction Analysis
Address spectral mismatches by:

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR (GIAO method) .

Solvent Effects : Account for CDCl₃ polarity in simulations versus gas-phase computations.

Dynamic Effects : Analyze rotamer populations via VT-NMR (25–60°C) to explain averaged signals .

Discrepancy TypeResolution Strategy
Chemical Shift Δ >0.5 ppmCheck for solvent impurities or tautomerism
Missing Coupling ConstantsRe-evaluate dihedral angles in computational model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.